

An In-Depth Technical Guide to the Solubility of 1-(2-Nitrophenyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)piperazine

Cat. No.: B181537

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 1-(2-Nitrophenyl)piperazine

1-(2-Nitrophenyl)piperazine is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of pharmacologically active molecules, particularly in the realms of neuroscience and medicinal chemistry.^[1] Its molecular architecture, which incorporates a reactive nitrophenyl group, makes it a valuable precursor for developing novel therapeutic agents.^[1] The solubility of this compound is a fundamental physicochemical property that dictates its handling, purification, formulation, and ultimately, its bioavailability in potential drug products. A comprehensive understanding of its solubility profile in different solvents is therefore indispensable for researchers in drug discovery and development.

This technical guide provides a detailed exploration of the solubility of **1-(2-nitrophenyl)piperazine**. While specific quantitative solubility data is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, offers a robust framework for its determination. It outlines the key physicochemical characteristics of the compound, presents a detailed, field-proven experimental protocol for accurate solubility measurement, and discusses the underlying principles that govern its solubility.

Physicochemical Properties of 1-(2-Nitrophenyl)piperazine

A thorough understanding of the physicochemical properties of **1-(2-nitrophenyl)piperazine** is essential for predicting and interpreting its solubility behavior.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ N ₃ O ₂	[1][2]
Molecular Weight	207.23 g/mol	[1][2]
Appearance	Solid	
CAS Number	59084-06-9	[2]

Note: While some suppliers describe the compound as an orange to red clear liquid,[1] a majority of safety data sheets and chemical suppliers refer to it as a solid, which is consistent with related nitrophenylpiperazine derivatives.[3] This guide will proceed with the protocol for a solid compound.

Predicting Solubility: The Influence of Molecular Structure

The "like dissolves like" principle is a foundational concept in predicting solubility. The structure of **1-(2-nitrophenyl)piperazine**, featuring both polar (nitro group, piperazine nitrogens) and non-polar (phenyl ring) regions, suggests a nuanced solubility profile.

- **Polar Solvents** (e.g., water, ethanol, methanol): The piperazine ring and the nitro group can engage in hydrogen bonding and dipole-dipole interactions with polar solvents. However, the non-polar phenyl ring may limit extensive solubility in highly polar solvents like water.
- **Non-polar Solvents** (e.g., hexane, toluene): The phenyl ring will interact favorably with non-polar solvents through van der Waals forces, but the polar functionalities will likely hinder significant solubility.

- Aprotic Polar Solvents (e.g., acetone, dichloromethane, ethyl acetate): These solvents offer a balance of polarity and may be effective at dissolving **1-(2-nitrophenyl)piperazine**. For instance, a related compound, 1-(2-Fluoro-4-nitrophenyl)piperazine, is noted to be soluble in dichloromethane.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound. This method is considered the gold standard for its reliability and direct measurement of thermodynamic solubility.

Objective

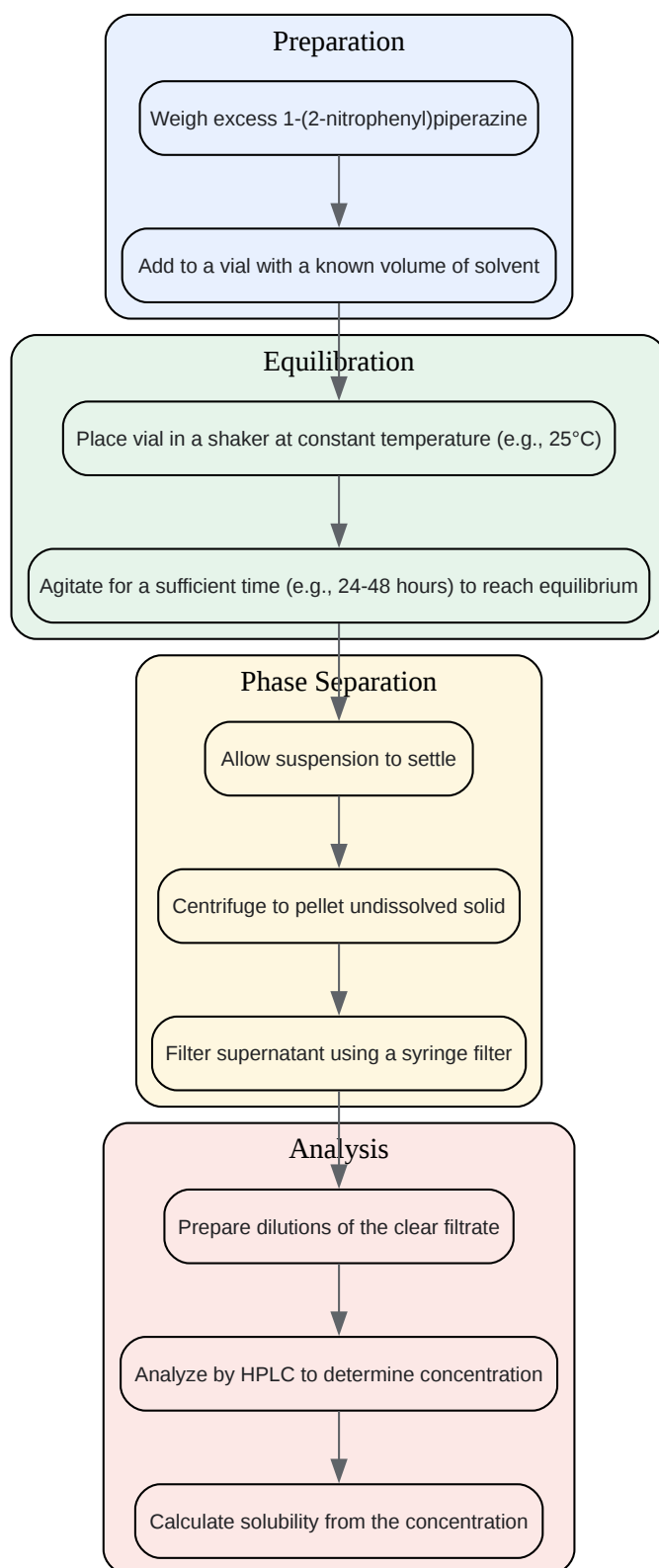
To determine the equilibrium solubility of **1-(2-nitrophenyl)piperazine** in a range of solvents at a controlled temperature.

Materials and Equipment

- **1-(2-Nitrophenyl)piperazine** (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Spatula
- Glass vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram



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Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

- Preparation of the Slurry:
 - Accurately weigh an amount of **1-(2-nitrophenyl)piperazine** that is in excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.
 - Pipette a precise volume of the chosen solvent into the vial.
- Equilibration:
 - Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
 - Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
- Phase Separation:
 - Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
 - Carefully draw the supernatant into a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
- Quantification:
 - Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

- Determine the concentration of **1-(2-nitrophenyl)piperazine** in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of the compound of known concentrations.
- Data Analysis and Reporting:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.
 - The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Illustrative Solubility Data

As previously mentioned, specific quantitative solubility data for **1-(2-nitrophenyl)piperazine** is scarce in the literature. The following table provides a template with hypothetical data to illustrate how the results of the described experimental protocol would be presented.

Solvent	Temperature (°C)	Solubility (mg/mL)	Classification
Water	25	< 0.1	Very Slightly Soluble
Ethanol	25	5 - 10	Soluble
Methanol	25	10 - 20	Freely Soluble
Acetone	25	2 - 5	Sparingly Soluble
Dichloromethane	25	> 30	Freely Soluble
Toluene	25	< 1	Slightly Soluble
Hexane	25	< 0.1	Insoluble

Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of **1-(2-nitrophenyl)piperazine**. While a lack of readily available quantitative data necessitates experimental determination, the detailed protocol and underlying scientific principles discussed herein equip researchers and drug development professionals with the necessary tools to generate reliable and accurate solubility profiles. Such data is fundamental to advancing the research and application of this important chemical intermediate in the pharmaceutical industry.

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